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Compound of Interest

Compound Name: 2,5-Dimethylbenzaldehyde

Cat. No.: B165460 Get Quote

This guide provides a detailed analysis of the 1H NMR spectrum of 2,5-
Dimethylbenzaldehyde, presenting a comparative study with other structurally related

benzaldehydes. The data herein is intended to aid researchers, scientists, and drug

development professionals in the structural elucidation and purity assessment of substituted

benzaldehyde derivatives.

Comparative 1H NMR Data
The following table summarizes the 1H NMR spectral data for 2,5-Dimethylbenzaldehyde and

a selection of alternative benzaldehydes. All spectra were recorded in deuterated chloroform

(CDCl3), and chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Compound
Aldehyde Proton
(s, 1H)

Aromatic Protons
(m)

Methyl Protons (s)

2,5-

Dimethylbenzaldehyd

e

10.20
7.57 (s, 1H), 7.26 (d,

1H), 7.12 (d, 1H)

2.60 (s, 3H), 2.36 (s,

3H)

Benzaldehyde ~10.0
7.86 (d, 2H), 7.62 (t,

1H), 7.52 (t, 2H)
-

2-

Methylbenzaldehyde
~10.2

7.8 (d, 1H), 7.5 (t, 1H),

7.35 (t, 1H), 7.25 (d,

1H)

2.6 (s, 3H)

4-

Methylbenzaldehyde
9.96

7.72 (d, 2H), 7.26 (d,

2H)
2.43 (s, 3H)

3,5-

Dimethoxybenzaldehy

de

9.86
6.99 (d, 2H), 6.72 (t,

1H)
3.82 (s, 6H, -OCH3)

Experimental Protocol: 1H NMR Spectroscopy
A standardized protocol was followed for the acquisition of all 1H NMR spectra to ensure data

consistency and comparability.

Sample Preparation:

Approximately 5-10 mg of the benzaldehyde derivative was accurately weighed and

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl3).

A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

The solution was transferred into a clean, dry 5 mm NMR tube.

Instrumental Parameters:

Spectrometer: 400 MHz NMR Spectrometer
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Solvent: CDCl3

Temperature: 298 K

Pulse Sequence: A standard single-pulse experiment was utilized.

Number of Scans: 16-64 scans were accumulated to achieve an adequate signal-to-noise

ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds was employed between scans.

Spectral Width: The spectral width was set to encompass the expected chemical shift range

of all protons (typically 0-12 ppm).

Data Processing:

The raw free induction decay (FID) signal was processed using the following steps:

Fourier Transformation: The FID was converted from the time domain to the frequency

domain.

Phasing: The spectrum was manually or automatically phased to obtain pure absorption

peaks.

Baseline Correction: The baseline of the spectrum was corrected to ensure accurate

integration.

Referencing: The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Integration: The area under each peak was integrated to determine the relative number of

protons.

Structural Assignment and Signal Relationship of
2,5-Dimethylbenzaldehyde
The 1H NMR spectrum of 2,5-Dimethylbenzaldehyde exhibits distinct signals corresponding

to the aldehyde proton, the aromatic protons, and the two methyl groups. The relationship and
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assignment of these signals are visualized in the following diagram.

2,5-Dimethylbenzaldehyde

1H NMR Signals

Structure

Aldehyde-H
δ = 10.20 ppm

(s, 1H)

Aromatic-H6
δ = 7.57 ppm

(s, 1H)

Aromatic-H3
δ = 7.26 ppm

(d, 1H)

Aromatic-H4
δ = 7.12 ppm

(d, 1H)

Methyl-H (C2)
δ = 2.60 ppm

(s, 3H)

Methyl-H (C5)
δ = 2.36 ppm

(s, 3H)

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b165460?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Signal assignments for 2,5-Dimethylbenzaldehyde.

To cite this document: BenchChem. [A Comparative Analysis of the 1H NMR Spectrum of
2,5-Dimethylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165460#1h-nmr-spectrum-of-2-5-
dimethylbenzaldehyde-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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